BenchChemオンラインストアへようこそ!

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile

Medicinal Chemistry Structure-Activity Relationship Antiviral Drug Discovery

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile (CAS 252725-31-8) is a synthetic small molecule (C18H12Cl2N2S3, MW 423.39) characterized by a 4-isothiazolecarbonitrile core symmetrically substituted at the 3- and 5-positions with 4-chlorobenzylthio groups. It is commercially available as a research chemical from multiple vendors at standard purities of ≥95% , with its structure confirmed by NMR and mass spectrometry.

Molecular Formula C18H12Cl2N2S3
Molecular Weight 423.39
CAS No. 252725-31-8
Cat. No. B2419898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile
CAS252725-31-8
Molecular FormulaC18H12Cl2N2S3
Molecular Weight423.39
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)Cl)C#N)Cl
InChIInChI=1S/C18H12Cl2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2
InChIKeyLAHIWXAUKRTKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile (CAS 252725-31-8): Baseline Structural and Physicochemical Profile


3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile (CAS 252725-31-8) is a synthetic small molecule (C18H12Cl2N2S3, MW 423.39) characterized by a 4-isothiazolecarbonitrile core symmetrically substituted at the 3- and 5-positions with 4-chlorobenzylthio groups . It is commercially available as a research chemical from multiple vendors at standard purities of ≥95% , with its structure confirmed by NMR and mass spectrometry [1]. As a member of the broader 4-isothiazolecarbonitrile class, its core scaffold has been extensively explored for antiviral applications, though direct biological characterization data for this specific analog remains absent from the peer-reviewed primary literature [2].

Why 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile Cannot Be Interchanged with Other Isothiazolecarbonitrile Derivatives


Within the 4-isothiazolecarbonitrile class, antiviral activity is exquisitely sensitive to the nature of the substituents at the 3- and 5-positions. The established lead compound 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) exhibits potent activity against poliovirus 1 and ECHO 9 by virtue of its specific methylthio and phenyl groups [1]. Replacing the 3-methylthio group with a bulkier 4-chlorobenzylthio group, and simultaneously installing a second 4-chlorobenzylthio at the 5-position—as in the target compound—introduces substantial steric and electronic changes whose impact on target engagement, spectrum of action, and selectivity index is entirely uncharacterized [2]. Generic substitution based solely on core scaffold similarity is unsupported by any published structure-activity relationship for this substitution pattern.

Quantitative Differentiation Evidence: 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile vs. Structural Analogs


Structural Differentiation: Symmetrical Bis(4-chlorobenzylthio) Substitution Pattern vs. 3-Methylthio-5-aryl Leads

The target compound is the sole commercially available 4-isothiazolecarbonitrile bearing two identical 4-chlorobenzylthio groups at positions 3 and 5 . This contrasts with the extensively characterized antiviral lead series, which uniformly features a smaller 3-methylthio group paired with a 5-aryl substituent [1]. No peer-reviewed biological data exist to determine whether this symmetrical, bulkier substitution confers any advantage or disadvantage in antiviral potency, spectrum, or selectivity relative to the established 3-methylthio-5-aryl leads.

Medicinal Chemistry Structure-Activity Relationship Antiviral Drug Discovery

Physicochemical Differentiation: Calculated logP and Molecular Descriptors vs. In-Class Comparators

The target compound exhibits a calculated logP of 7.27, significantly exceeding that of the lead IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile, estimated logP ~3.5) and the HIV-active 3-mercapto-5-phenyl-4-isothiazolecarbonitrile (estimated logP ~2.8) [1]. This 3–4 log unit increase in lipophilicity, driven by the two 4-chlorobenzylthio groups, predicts substantially altered membrane permeability, aqueous solubility, and plasma protein binding relative to all characterized active analogs in the class.

Physicochemical Profiling Drug-likeness ADME Prediction

Commercial Availability and Purity Grade Differentiation

The target compound is offered by multiple suppliers (Bidepharm, MolCore, ChemAny, Fluorochem) at purity levels of ≥95% to ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC available from Bidepharm . This stands in contrast to the lead compound 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), which is not listed as a standard catalog item by major research chemical suppliers and typically requires custom synthesis [1]. For procurement workflows, the target compound offers immediate commercial accessibility not shared by the most biologically characterized analog.

Chemical Sourcing Quality Control Research Supply Chain

Recommended Application Scenarios for 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile Based on Available Evidence


Exploratory SAR Probe for 3,5-Disubstituted-4-Isothiazolecarbonitrile Chemical Space

Research groups studying the antiviral structure-activity relationships of 4-isothiazolecarbonitriles may employ this compound as a readily available probe to assess the biological impact of replacing the well-characterized 3-methylthio group with a bulkier, more lipophilic 4-chlorobenzylthio substituent [1]. Its symmetrical bis-substitution pattern provides a defined structural endpoint for SAR expansion beyond the established 3-methylthio-5-aryl series [2].

Negative Control or Selectivity Counter-Screen in Isothiazole-Based Antiviral Assays

Given its substantial structural divergence from the active 3-methylthio-5-aryl leads—particularly its 3.5–4.5 log unit higher calculated logP and doubled steric bulk—this compound may serve as a chemically matched negative control in antiviral assays designed to confirm the specificity of structure-dependent activity within the 4-isothiazolecarbonitrile class [1]. Its commercial availability from multiple vendors facilitates this use [2].

Synthetic Intermediate for Derivatization at the 4-Cyano Position

The 4-cyano group provides a synthetic handle for further functionalization (e.g., hydrolysis to carboxamide or carboxylic acid, cycloaddition to tetrazole). This compound can serve as a starting material for generating novel 3,5-bis(4-chlorobenzylthio)-4-substituted isothiazole libraries, exploiting its unique symmetrical substitution pattern as a scaffold for diversity-oriented synthesis [1].

Quote Request

Request a Quote for 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.